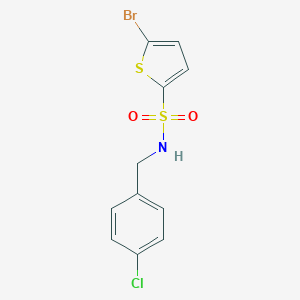![molecular formula C18H21NO2S B296487 N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296487.png)
N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide, also known as BMS-986165, is a small molecule inhibitor that has been recently developed for the treatment of autoimmune diseases. It is a potent and selective inhibitor of the TYK2 enzyme, which plays a crucial role in the signaling pathway of multiple cytokines, including IL-12, IL-23, and type I interferons.
Mécanisme D'action
TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathway of cytokines. Upon binding of a cytokine to its receptor, JAKs are activated and phosphorylate the receptor, leading to the activation of downstream signaling pathways. TYK2 is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By selectively inhibiting TYK2, N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide blocks the downstream signaling of these cytokines, leading to the reduction of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and type I interferons, in vitro and in vivo. It has also been shown to reduce the infiltration of immune cells into inflamed tissues in animal models of autoimmune diseases. In addition, N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide has been shown to preserve the function of the immune system, as it does not affect the production of other cytokines or the function of T cells and B cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide has several advantages for lab experiments, including its high potency and selectivity for TYK2, its good pharmacokinetic properties, and its efficacy in animal models of autoimmune diseases. However, there are also some limitations, including the need for specialized equipment and expertise for its synthesis and analysis, as well as the potential for off-target effects and toxicity in vivo.
Orientations Futures
There are several future directions for the development of N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide and other TYK2 inhibitors. First, clinical trials are needed to evaluate the safety and efficacy of N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide in patients with autoimmune diseases. Second, further studies are needed to elucidate the mechanism of action of TYK2 inhibitors and their effects on the immune system. Third, the development of more selective and potent TYK2 inhibitors could lead to improved efficacy and reduced toxicity. Fourth, the combination of TYK2 inhibitors with other immunomodulatory agents could lead to synergistic effects and improved therapeutic outcomes. Finally, the identification of biomarkers for patient selection and monitoring of treatment response could improve the clinical development of TYK2 inhibitors.
Méthodes De Synthèse
The synthesis of N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide involves several steps, starting from commercially available starting materials. The first step is the reaction of 4-methylthiophenol with 4-methoxybenzyl bromide in the presence of a base, which leads to the formation of 4-methoxybenzyl 4-methylphenyl sulfide. The second step involves the reaction of the sulfide with 2-bromo-2-methylpropanoic acid, which leads to the formation of the amide product, N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide. The synthesis method is well-established and has been published in scientific literature.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide has shown promising results in preclinical studies for the treatment of various autoimmune diseases, including psoriasis, inflammatory bowel disease, and lupus. It has also shown efficacy in animal models of multiple sclerosis and rheumatoid arthritis. The selective inhibition of TYK2 by N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide has been shown to reduce the production of pro-inflammatory cytokines, while preserving the function of the immune system. The compound has also shown good pharmacokinetic properties, including oral bioavailability and long half-life, which make it a promising candidate for clinical development.
Propriétés
Formule moléculaire |
C18H21NO2S |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-2-(4-methylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C18H21NO2S/c1-13-4-10-17(11-5-13)22-14(2)18(20)19-12-15-6-8-16(21-3)9-7-15/h4-11,14H,12H2,1-3H3,(H,19,20) |
Clé InChI |
ILIRVBRVPBZLFA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NCC2=CC=C(C=C2)OC |
SMILES canonique |
CC1=CC=C(C=C1)SC(C)C(=O)NCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Benzyl-4-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B296408.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide](/img/structure/B296409.png)
![N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296413.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B296414.png)
![N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296415.png)
![methyl 6-methyl-4-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B296416.png)
![2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-methoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296421.png)
![Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296422.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B296424.png)
![N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B296425.png)
![2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296428.png)
![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296429.png)
![N-cyclopropyl-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B296431.png)